Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
Overview
Description
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with a thiourea derivative. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
Nitration: The introduction of the nitro group onto the phenyl ring is achieved through nitration. This step involves treating the phenyl derivative with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, industrial methods may employ alternative catalysts and solvents to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring, where nucleophiles replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 4-(4-aminophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of thiazole-based scaffolds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-oxo-2,3-dihydrothiazole-5-carboxylate: Lacks the nitrophenyl group, resulting in different reactivity and biological activity.
4-(4-Nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
2-Amino-4-(4-nitrophenyl)-2,3-dihydrothiazole-5-carboxylate:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-3-5-8(6-4-7)14(17)18/h3-6H,2H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLKKMIALNGIGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176120 | |
Record name | Ethyl 2,3-dihydro-4-(4-nitrophenyl)-2-oxo-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-37-6 | |
Record name | Ethyl 2,3-dihydro-4-(4-nitrophenyl)-2-oxo-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3-dihydro-4-(4-nitrophenyl)-2-oxo-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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